molecular formula C21H16N2OS B2784031 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide CAS No. 325977-77-3

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide

Cat. No. B2784031
CAS RN: 325977-77-3
M. Wt: 344.43
InChI Key: LTDMDTOODQKENQ-UHFFFAOYSA-N
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Description

“N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide” is a complex organic compound that contains a naphthalene ring, a thiazole ring, and a carboxamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties. For example, thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it’s likely that it involves the coupling of a naphthalene carboxylic acid derivative with a 4-methylphenyl thiazole derivative . The exact conditions would depend on the specific reagents and catalysts used.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a naphthalene ring, a thiazole ring, and a carboxamide group . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The naphthalene ring is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the carboxamide group could potentially undergo hydrolysis, and the thiazole ring could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the aromatic naphthalene and thiazole rings could contribute to its lipophilicity .

Scientific Research Applications

Antimycobacterial Activity

This compound has been studied for its potential in treating mycobacterial infections. It has shown promising results against Mycobacterium avium subsp. paratuberculosis , with activity levels surpassing those of established drugs like rifampicin and ciprofloxacin . This suggests its potential use in developing new treatments for diseases like tuberculosis.

Cytotoxicity Evaluation

The cytotoxic effects of this compound have been evaluated, particularly against human monocytic leukemia THP-1 cell line . The most effective antimycobacterial compounds demonstrated insignificant toxicity, indicating a favorable therapeutic index .

Photosynthetic Electron Transport Inhibition

In the context of plant biology, the compound has been tested for its ability to inhibit photosynthetic electron transport in isolated spinach chloroplasts. This application is crucial for understanding how certain chemicals can affect photosynthesis, which can be relevant for herbicide development .

Lipophilicity Studies

The compound’s lipophilicity has been measured, which is a critical property affecting its absorption, distribution, metabolism, and excretion (ADME) in biological systems. Understanding its lipophilicity helps in predicting its behavior in physiological environments .

Anti-Tubercular Agents Design

Researchers have used the structural framework of this compound to design and synthesize novel derivatives with anti-tubercular activity. These efforts are part of the ongoing search for more effective treatments against drug-resistant strains of Mycobacterium tuberculosis .

Molecular Docking Studies

The compound has been involved in molecular docking studies to predict its interaction with biological targets. This computational approach helps in the rational design of new drugs by predicting how the compound might bind to enzymes or receptors .

Antimicrobial Activity Against Various Strains

The antimicrobial activity of derivatives of this compound has been evaluated against a range of bacterial and fungal strains. This includes Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis , Gram-negative bacterium Escherichia coli , and fungal strains such as Aspergillus niger and Candida albicans .

Drug Development and Optimization

The compound’s structure-activity relationships are discussed in the context of drug development. By understanding how different substitutions on the compound affect its biological activity, researchers can optimize its properties for better efficacy and safety .

Future Directions

The future research directions could involve further exploration of the biological activities of this compound, as well as the development of new synthetic methods for its preparation . Additionally, modifications to the structure of the compound could be investigated to enhance its biological activity or reduce potential side effects.

properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c1-14-9-11-16(12-10-14)19-13-25-21(22-19)23-20(24)18-8-4-6-15-5-2-3-7-17(15)18/h2-13H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDMDTOODQKENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide

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